Sodium selenate

説明

This compound is an inorganic sodium salt having selenate as the counterion. It has a role as an EC 3.1.3.48 (protein-tyrosine-phosphatase) inhibitor, an anticonvulsant and a fertilizer. It contains a selenate.

This compound is the sodium salt of selenium. As a trace mineral that is toxic in high doses, selenium is a cofactor for glutathione peroxidase, an anti-oxidant enzyme that neutralizes hydrogen peroxide. Selenium may be chemoprotective for certain cancers, particularly prostate cancer. High dietary supplementation with this compound may inhibit the progression of hormone-refractory prostate cancer due, in part, to an antiangiogenesis effect. (NCI04)

This compound is a chemical compound of selenide. It is used as a mineral supplement. Selenium is a nonmetal element with the atomic number 34 and the chemical symbol Se. Selenium rarely occurs in its elemental state in nature and is usually found in sulfide ores such as pyrite, partially replacing the sulfur in the ore matrix. It may also be found in silver, copper, lead, and nickel minerals. Though selenium salts are toxic in large amounts, trace amounts of the element are necessary for cellular function in most animals, forming the active center of the enzymes glutathione peroxidase, thioredoxin reductase, and three known deiodinase enzymes. (L620, L621)

A strong dibasic acid with the molecular formula H2SeO4. Included under this heading is the acid form, and inorganic salts of dihydrogen selenium tetraoxide.

特性

IUPAC Name |

disodium;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQOTKLEMKRJIR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

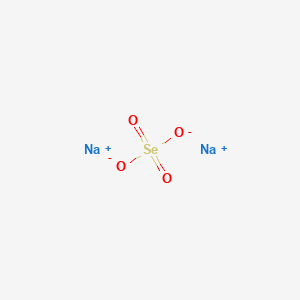

[O-][Se](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SeO4, Na2O4Se | |

| Record name | sodium selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_selenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-23-5 (di-hydrochloride salt decahydrate), 10112-94-4 (mono-hydrochloride salt) | |

| Record name | Sodium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5032076 | |

| Record name | Sodium selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium selenate appears as colorless rhombic crystals. Used as an insecticide in some horticultural applications. (EPA, 1998), Decahydrate: White solid; [Merck Index] Colorless solid; [CAMEO] White odorless powder; [MSDSonline] | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium selenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), At 25 °C, 58.5 g/100 g water (5.85X10+5 mg/L) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.098 (EPA, 1998) - Denser than water; will sink, 3.098, Soluble in water; density: 1.603-1.620 /Sodium selenate decahydrate/ | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals /Decahydrate/, Colorless orthorhombic crystals | |

CAS No. |

13410-01-0 | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DQP25600A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Sodium Selenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium selenate (Na₂SeO₄) is an inorganic salt that has garnered significant attention in various scientific fields, including agriculture, nutrition, and notably, drug development. Its role as a modulator of key signaling pathways makes it a compound of interest for therapeutic applications in neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental protocols for this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a white, crystalline solid that exists in both anhydrous and hydrated forms. It is highly soluble in water and stable under normal conditions. The key quantitative properties of anhydrous this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | Na₂SeO₄ | [1][2][3] |

| Molecular Weight | 188.94 g/mol | [1][2][3] |

| Appearance | White crystalline powder | [2] |

| Density | 3.098 g/cm³ | [1] |

| Melting Point | Decomposes | [4] |

| Solubility in Water | Readily soluble | [2] |

| CAS Number | 13410-01-0 | [1] |

Crystal Structure

Anhydrous this compound crystallizes in the orthorhombic system, belonging to the space group Pnma. The selenate anion (SeO₄²⁻) adopts a tetrahedral geometry. The crystal lattice is comprised of sodium cations (Na⁺) and selenate anions held together by ionic bonds.

| Crystallographic Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [1] |

| Unit Cell Parameter (a) | 6.81 Å | [1] |

| Unit Cell Parameter (b) | 9.03 Å | [1] |

| Unit Cell Parameter (c) | 5.41 Å | [1] |

The structural arrangement of this compound can be visualized as a network of alternating sodium and selenate ions.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of sodium selenite. The following protocol is adapted from established methods[5]:

-

Dissolution: Dissolve selenium dioxide (SeO₂) in water to form selenious acid (H₂SeO₃).

-

Neutralization: Add sodium hydroxide (NaOH) to the selenious acid solution to adjust the pH to a range of 7-14, resulting in the formation of sodium selenite (Na₂SeO₃).

-

Oxidation: Introduce hydrogen peroxide (H₂O₂) to the sodium selenite solution. This step oxidizes the selenite to selenate. The reaction is typically carried out with stirring for an extended period to ensure complete conversion.

-

Purification: Add an adsorbent agent and filter the solution.

-

Crystallization: Evaporate the solvent to induce crystallization of this compound.

-

Drying: Heat the resulting crystals to obtain the anhydrous form.

Physicochemical Characterization

The following are generalized protocols for the characterization of this compound based on a detailed study by Trivedi et al. (2017)[4][6]:

-

Powder X-ray Diffraction (PXRD):

-

A small amount of the powdered this compound sample is placed on a sample holder.

-

The sample is analyzed using a diffractometer with Cu Kα radiation.

-

Data is collected over a 2θ range, for example, from 10° to 80°.

-

The resulting diffractogram provides information on the crystalline nature and phase purity of the sample. The crystallite size can be calculated using the Scherrer equation.

-

-

Differential Scanning Calorimetry (DSC):

-

A few milligrams of the this compound sample are hermetically sealed in an aluminum pan.

-

The sample is heated at a constant rate, for instance, 10 °C/min, under a nitrogen atmosphere.

-

The heat flow to the sample is measured as a function of temperature.

-

The resulting thermogram reveals thermal transitions such as melting and decomposition. For this compound, a sharp endothermic peak is observed, corresponding to its decomposition[4].

-

-

Thermogravimetric Analysis (TGA):

-

A small quantity of the this compound sample is placed in a tared crucible.

-

The sample is heated at a controlled rate, for example, 10 °C/min, in a nitrogen atmosphere.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The TGA thermogram indicates the thermal stability and decomposition profile of the compound.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a pellet.

-

The pellet is placed in the sample holder of an FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The characteristic absorption bands, particularly the Se-O stretching vibrations, can be identified. A strong peak around 888 cm⁻¹ is characteristic of the Se-O stretching in the selenate anion[4].

-

Role in Signaling Pathways: A Focus on PP2A and Tau Phosphorylation

In the context of drug development, this compound has emerged as a potent activator of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase in the brain[7][8][9]. PP2A plays a crucial role in dephosphorylating the tau protein. In several neurodegenerative disorders, including Alzheimer's disease, hyperphosphorylation of tau leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction[8].

This compound treatment has been shown to increase PP2A activity, leading to a reduction in tau phosphorylation[10][11]. This mechanism of action makes this compound a promising therapeutic candidate for tauopathies.

Furthermore, studies have suggested that this compound can act as a protein tyrosine phosphatase (PTP) inhibitor, which may contribute to its effects in other disease models such as diabetes[12]. Its influence on the AKT/mTOR signaling pathway has also been investigated, particularly in the context of cancer research, where it has been shown to inhibit this pathway in certain cancer cell lines[2][13].

Conclusion

This compound possesses well-defined chemical and structural properties that are amenable to characterization by standard analytical techniques. Its ability to modulate critical cellular signaling pathways, most notably the activation of PP2A and subsequent dephosphorylation of tau, positions it as a compound of significant interest for the development of novel therapeutics for neurodegenerative diseases. The experimental protocols and structural data provided in this guide serve as a valuable resource for researchers and scientists working with this promising inorganic salt.

References

- 1. webqc.org [webqc.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Sodium Selenite? [synapse.patsnap.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. CN101112999A - Preparation process of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound specifically activates PP2A phosphatase, dephosphorylates tau and reverses memory deficits in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Frontiers | this compound as a therapeutic for tauopathies: A hypothesis paper [frontiersin.org]

- 10. This compound reduces hyperphosphorylated tau and improves outcomes after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Selenate Enhances STAT3 Transcriptional Activity in Endothelial Cells: Differential Actions of Selenate and Selenite on LIF Cytokine Signaling and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

sodium selenate synthesis and purification methods.

An In-depth Technical Guide to the Synthesis and Purification of Sodium Selenate

For professionals in research, chemical synthesis, and drug development, the reliable production of high-purity this compound (Na₂SeO₄) is crucial. This inorganic salt serves as a key source of selenium in various applications, from nutritional supplements and bio-fortification to pharmaceutical research and glass manufacturing.[1][2] This technical guide provides a comprehensive overview of the core synthesis and purification methods for this compound, complete with detailed experimental protocols, comparative data, and process visualizations.

Synthesis of this compound

The primary methods for synthesizing this compound involve the oxidation of a selenium compound in a lower oxidation state, typically selenium dioxide or sodium selenite.

Oxidation of Sodium Selenite with Hydrogen Peroxide

The most prevalent and industrially significant method for producing this compound is the oxidation of sodium selenite (Na₂SeO₃) using hydrogen peroxide (H₂O₂). This reaction is typically carried out in a basic medium to facilitate the oxidation process.[3]

The overall reaction is: Na₂SeO₃ + H₂O₂ → Na₂SeO₄ + H₂O [3]

The synthesis process can be broken down into a multi-step workflow, often starting from selenium dioxide (SeO₂).

This protocol is adapted from established industrial preparation techniques.[4][5]

-

Preparation of Selenious Acid: Dissolve selenium dioxide (SeO₂) in water to form an aqueous solution of selenious acid (H₂SeO₃). The reaction is: H₂O + SeO₂ → H₂SeO₃.[4]

-

Neutralization to Sodium Selenite: Slowly add a concentrated solution of sodium hydroxide (NaOH) to the selenious acid solution to neutralize it, forming sodium selenite. The pH of the solution should be adjusted to a range of 7-14.[4][5] The acid-base neutralization reaction is: 2NaOH + H₂SeO₃ → Na₂SeO₃ + 2H₂O.[4]

-

Oxidation to this compound: Add hydrogen peroxide (H₂O₂) to the sodium selenite solution. The reaction is exothermic and should be controlled to maintain the desired temperature. The mixture is stirred for an extended period to ensure complete oxidation.[4][6]

-

Purification and Isolation: Following the reaction, the solution may be treated with adsorbents to remove impurities. The this compound is then isolated through filtration, followed by evaporation and crystallization.[4]

-

Drying: The resulting crystals are dried in an oven to remove residual water, yielding the final anhydrous this compound product.[4][5]

Caption: Workflow for this compound synthesis via oxidation.

The following table summarizes reaction parameters from various reported protocols.

| Parameter | Example 1[4] | Example 2[4] | Example 3[6][7] |

| Starting Material | Selenium Dioxide | Selenium Dioxide | Sodium Selenite |

| Scale (SeO₂) | 750 kg | 1500 kg | N/A |

| Water Volume | 1000 L | 2000 L | N/A |

| NaOH Amount | 540 kg | 1080 kg | Stoichiometric amount |

| H₂O₂ Amount | 750 kg | 1500 kg | Stoichiometric excess |

| Reaction pH | 7-14 | 7-14 | 10-12 |

| Reaction Temperature | < 80 °C | 40 °C | 70 °C |

| Reaction Time | 20 hours | 40 hours | Not specified |

| Reported Purity/Yield | Yield: 98%[7] | Not specified | Residual Selenite: < 1%[7] |

Electrolytic Synthesis

An alternative to chemical oxidation is the electrolytic production of this compound from sodium selenite. This method avoids the cost of chemical oxidants but requires specialized equipment.[8] The process involves the anodic oxidation of selenite ions to selenate ions in an electrolytic cell.

This protocol is based on a patented electrolytic method.[8]

-

Electrolyte Preparation: Prepare an aqueous solution of sodium selenite. A concentration of approximately 395 g/L can be used.

-

Additive Introduction: Add a reduction-inhibiting agent, such as sodium dichromate (e.g., 5 g/L), to the electrolyte. This prevents the cathodic reduction of selenite or selenate.

-

Electrolysis: Transfer the solution to an electrolytic cell, typically without a diaphragm, using lead or lead alloy electrodes. Operate the cell at a slightly alkaline pH (e.g., 7.5).

-

Operating Conditions: Maintain a cell temperature between 100-160°F (approx. 38-71°C). The voltage and amperage are adjusted based on the cell design (e.g., 3.7V at 200A).

-

Product Recovery: Once the conversion of selenite to selenate is complete, the current is stopped. The this compound solution is withdrawn from the cell and can be recovered through evaporation and crystallization.[8]

| Parameter | Value[8] |

| Electrolyte | Sodium Selenite |

| Concentration | ~395 g/L |

| Additive | Sodium Dichromate (~5 g/L) |

| pH | 7.5 |

| Electrodes | Lead or lead alloys |

| Cell Type | Diaphragm-less |

| Temperature | 100 - 160 °F (38 - 71 °C) |

| Voltage | 2.7 - 4.5 V |

| Current | 100 - 300 A |

Purification of this compound

Achieving high purity is critical for pharmaceutical and research applications. The primary methods for purifying crude this compound are crystallization and ion-exchange chromatography.

Purification by Crystallization

Crystallization is a fundamental technique used to separate the this compound product from soluble impurities left in the mother liquor.[9]

-

Dissolution: Dissolve the crude this compound product in a minimum amount of heated deionized water to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling and Crystallization: Allow the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of this compound drops, leading to the formation of crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water or a suitable solvent in which this compound is sparingly soluble to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in an oven at an appropriate temperature (e.g., 120 °C) to obtain the anhydrous salt.[4]

Caption: General workflow for purification via crystallization.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for removing ionic impurities, particularly for separating selenate (SeO₄²⁻) from residual selenite (SeO₃²⁻) or other anions.[10] Strong base anion-exchange resins are effective for this purpose.[10][11]

-

Resin Preparation: Pack a chromatography column with a suitable strong base anion-exchange resin (e.g., AmberSep™ 21K XLT).[11] Equilibrate the resin by passing a buffer solution through the column until the pH and conductivity of the effluent are stable.

-

Sample Loading: Dissolve the crude this compound in the equilibration buffer and load the solution onto the column.

-

Elution: Elute the bound anions using a gradient of a salt solution (e.g., NaCl or NaHCO₃/Na₂CO₃ buffer).[10] Selenate is a strongly retained ion and will typically elute after other common anions like chloride, sulfate, and selenite.[10]

-

Fraction Collection: Collect the effluent in fractions and analyze them for the presence of selenate.

-

Product Recovery: Combine the pure selenate-containing fractions. The this compound can be recovered from the elution buffer by evaporation and crystallization as described previously.

Analytical Methods for Purity Assessment

Confirming the purity of the final product is a critical step. Several analytical techniques can be employed.

-

High-Performance Liquid Chromatography (HPLC) with ICP-MS: This is a highly sensitive method for the speciation and quantification of selenium compounds, allowing for the precise measurement of selenite, selenate, and other selenium species.[12]

-

Spectrophotometry: Chemical methods, such as reducing selenium species with a reagent like diaminobenzidine (for selenite) or iron(II) and measuring the absorbance of the resulting colored complex, can be used for quantification.[13][14]

-

Titration: Iodometric titration can be used to determine the concentration of selenite, which is a potential impurity in the final this compound product.[15]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used to determine the total selenium concentration and to test for trace metal impurities.[16]

References

- 1. imarcgroup.com [imarcgroup.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CN101112999A - Preparation process of this compound - Google Patents [patents.google.com]

- 5. SODIUM SELENITE - Ataman Kimya [atamanchemicals.com]

- 6. EP0112310A1 - Process for preparing selenium salts - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. US2486464A - Method of producing this compound - Google Patents [patents.google.com]

- 9. d-nb.info [d-nb.info]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. Selenium [dupont.com]

- 12. researchgate.net [researchgate.net]

- 13. ijert.org [ijert.org]

- 14. scribd.com [scribd.com]

- 15. xylemanalytics.com [xylemanalytics.com]

- 16. Supranutritional this compound Supplementation Delivers Selenium to the Central Nervous System: Results from a Randomized Controlled Pilot Trial in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Sodium Selenate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium selenate, an inorganic form of the essential trace element selenium, has emerged as a compound of significant interest in biomedical research, particularly for its potential therapeutic applications in neurodegenerative diseases and metabolic disorders. Its primary mechanism of action revolves around the allosteric activation of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase. This activation leads to the dephosphorylation of key proteins, most notably the microtubule-associated protein tau, which is hyperphosphorylated in Alzheimer's disease and related tauopathies. By promoting tau dephosphorylation, this compound mitigates the formation of neurofibrillary tangles (NFTs), reduces neurodegeneration, and improves cognitive and motor deficits in various preclinical models.[1][2]

Beyond its effects on tau pathology, this compound influences other critical signaling pathways, including the Akt/GSK-3β axis, which is central to cell survival and metabolism. Furthermore, its role as an insulin-mimetic agent is under investigation, with evidence suggesting it can enhance insulin sensitivity by inhibiting protein tyrosine phosphatases. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual pathway diagrams to offer a comprehensive resource for the scientific community.

Core Mechanism: Activation of Protein Phosphatase 2A (PP2A) and Tau Dephosphorylation

The most extensively documented mechanism of this compound is its ability to specifically activate Protein Phosphatase 2A (PP2A). PP2A is a major phosphatase in the brain responsible for dephosphorylating tau protein.[3] In tauopathies like Alzheimer's disease, PP2A activity is reduced, leading to the hyperphosphorylation and subsequent aggregation of tau into NFTs.[1]

This compound acts as a specific agonist for PP2A.[2] It does not appear to alter the expression of PP2A subunits but rather enhances the enzyme's catalytic activity. Evidence suggests that this compound achieves this by stabilizing the interaction between PP2A and its substrate, tau, thereby facilitating dephosphorylation.[1] This targeted activation reverses the pathological hyperphosphorylation at multiple sites on the tau protein, preventing the formation of NFTs and ameliorating downstream neurotoxicity.[1][4] The therapeutic effects of this compound are lost in animal models expressing a defective PP2A subunit, confirming that PP2A is a necessary mediator of its action.[1]

Modulation of the Akt/GSK-3β Signaling Pathway

The PI3K/Akt/GSK-3β pathway is a crucial signaling cascade that regulates cell survival, proliferation, and glycogen metabolism. Glycogen synthase kinase 3β (GSK-3β) is also a primary kinase responsible for phosphorylating tau. The interaction between this compound and this pathway is complex and appears to be context-dependent.

Some studies indicate that selenium can regulate this pathway to promote cell survival. For instance, selenium has been shown to modulate Akt and GSK-3β phosphorylation in models of cardiac hypertrophy.[5] However, other research in neuronal cell lines presents a more nuanced picture. One study found that while this compound increased the total levels of the PP2A catalytic subunit, it surprisingly decreased the level of methylated (catalytically active) PP2A.[6][7] This led to an increase in the phosphorylation of PP2A substrates, including GSK3β and tau, under the specific physiological conditions of their experiment.[6][7] This suggests that the effects of this compound may depend on cellular state, dosage, and the specific balance of kinase and phosphatase activity.

Role in Insulin Signaling

Selenium has long been recognized for its insulin-mimetic properties, and this compound appears to contribute to this effect.[8] Studies in diabetic animal models show that supranutritional doses of this compound can significantly enhance insulin sensitivity.[9] The proposed mechanism involves the inhibition of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling cascade.[9]

Cellular metabolism of selenate (+VI oxidation state) involves its reduction to metabolites with a +IV oxidation state, such as selenite. These intermediary metabolites are potent inhibitors of PTPs.[9] By inhibiting PTPs, key proteins in the insulin pathway, such as the insulin receptor and insulin receptor substrate (IRS), remain phosphorylated and active for longer, thereby amplifying the insulin signal. This action may contribute to improved glucose tolerance and management of insulin resistance.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating this compound.

Table 1: Effects of this compound on Tau Phosphorylation and Related Proteins

| Model System | Treatment | Outcome | Result | Reference |

|---|---|---|---|---|

| SH-SY5Y Cells (P301L Tau) | This compound | Tau Phosphorylation (pS422, 12E8, PHF-1) | Dose-dependent reduction | [1][4] |

| SH-SY5Y Cells | 1, 3, 5 µM this compound | Methylated (Active) PP2A | Significant decrease at all doses | [7] |

| SH-SY5Y Cells | 3 µM this compound | Total PP2A | Maximum increase observed | [7] |

| K3 Transgenic Mice | Chronic Oral this compound | Tau Phosphorylation | Significant reduction | [1] |

| pR5 Transgenic Mice | Chronic Oral this compound | Neurofibrillary Tangle Formation | Completely abrogated | [1] |

| TAU441 Transgenic Mice | This compound (1.2 mg/mL in water) | Phospho-Tau (AT180) in Hippocampus | Significant reduction vs. vehicle | [11] |

| TAU441 Transgenic Mice | this compound (1.2 mg/mL in water) | Total Tau (HT7) in Hippocampus | Significant reduction vs. vehicle |[11] |

Table 2: Effects of this compound on Insulin Signaling

| Model System | Treatment | Outcome | Result | Reference |

|---|---|---|---|---|

| Type II Diabetic db/db Mice | 8 weeks of this compound | Insulin Sensitivity | Significantly elevated vs. selenite | [9] |

| Type II Diabetic db/db Mice | 8 weeks of this compound | Cytosolic PTP Activity (Liver, Muscle) | Reduced from 53.8% to 22.5% |[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the literature.

Protocol 1: In Vitro Tau Phosphorylation Assay in SH-SY5Y Cells

-

Cell Culture: Human SH-SY5Y neuroblastoma cells stably expressing the P301L mutant of human tau are cultured in standard medium.[1][4]

-

Treatment: To induce tau hyperphosphorylation, cells are often pre-treated with a phosphatase inhibitor like okadaic acid (e.g., 80-100 nM) for 1 hour. Subsequently, cells are treated with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control for 24 hours.[1][12][13]

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer containing a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for different phosphorylated tau epitopes (e.g., pS422, AT180, PHF-1) and total tau (e.g., HT7). A loading control like β-actin or tubulin is used for normalization.[1][13]

-

Quantification: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated tau to total tau is calculated to determine the effect of the treatment.

Protocol 2: In Vivo Chronic Treatment in Tau Transgenic Mice

-

Animal Models: Tau transgenic mouse models, such as pR5 (P301L mutation) or K3 (K369I mutation), are used.[1] Animals are aged to a point where tau pathology is known to develop.

-

Treatment Administration: this compound is administered chronically via the drinking water (e.g., 1.2 mg/mL) or by daily oral gavage.[1][11] Treatment typically lasts for several months (e.g., 3-5 months). A control group receives vehicle (water or saline).

-

Behavioral Testing: At the end of the treatment period, cognitive function is assessed using tests like the Morris Water Maze (for spatial memory) and motor performance is evaluated using tests like the RotaRod.[2][11]

-

Tissue Collection: Following behavioral testing, animals are euthanized, and brain tissue (e.g., hippocampus, amygdala, cortex) is collected.[2]

-

Biochemical and Histological Analysis:

-

Biochemistry: Brain homogenates are analyzed by Western blotting to quantify levels of phosphorylated tau, total tau, and PP2A subunits.[1]

-

Histology: Brain sections are stained with antibodies against phosphorylated tau (e.g., AT180) or using stains like Gallyas silver stain to visualize NFTs and assess the extent of neurodegeneration.[1]

-

Protocol 3: PP2A-Tau Co-Immunoprecipitation

-

Objective: To determine if this compound enhances the physical interaction between PP2A and tau.

-

Sample Preparation: Lysates from SH-SY5Y cells treated with or without this compound are prepared as described in Protocol 1.[1]

-

Immunoprecipitation: A tau-specific antibody is added to the cell lysates and incubated to form antibody-tau complexes. Protein A/G-agarose beads are then added to pull down these complexes from the solution.

-

Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using an antibody against the catalytic subunit of PP2A.

-

Analysis: An increased amount of PP2A detected in the samples from selenate-treated cells indicates a stronger interaction between PP2A and tau.[1]

References

- 1. This compound mitigates tau pathology, neurodegeneration, and functional deficits in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound specifically activates PP2A phosphatase, dephosphorylates tau and reverses memory deficits in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Selenium alleviates heart remodeling through Sirt1/AKT/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Anti-Tumor Agent this compound Decreases Methylated PP2A, Increases GSK3βY216 Phosphorylation, Including Tau Disease Epitopes and Reduces Neuronal Excitability in SHSY-5Y Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Effects of a supranutritional dose of selenate compared with selenite on insulin sensitivity in type II diabetic dbdb mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Cell biological mechanism involved in the effect of sodium selenite on improving insulin sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. houptlab.org [houptlab.org]

- 12. Targeting hyperphosphorylated tau with this compound suppresses seizures in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comparative Analysis of the Biological Roles of Sodium Selenate and Sodium Selenite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium, an essential trace element, is integral to numerous physiological processes, primarily through its incorporation into selenoproteins. The inorganic selenium compounds, sodium selenate (Na₂SeO₄) and sodium selenite (Na₂SeO₃), are widely utilized in research, nutritional supplementation, and as potential therapeutic agents. Despite both serving as selenium sources, they exhibit distinct differences in their bioavailability, metabolic pathways, and toxicological profiles. This technical guide provides a comprehensive comparison of the biological roles of this compound and sodium selenite, with a focus on their differential effects on cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in designing experiments and formulating therapeutic strategies involving these two crucial selenium compounds.

Introduction

This compound and sodium selenite are two inorganic forms of selenium that are commonly used as dietary supplements and in experimental studies. While both provide the essential micronutrient selenium, their chemical differences lead to distinct biological activities. Understanding these differences is critical for their appropriate application in research and medicine.

Physicochemical and Pharmacokinetic Profiles

The differential biological effects of this compound and sodium selenite begin with their distinct physicochemical properties, which influence their absorption, distribution, metabolism, and excretion (ADME).

Absorption, Metabolism, and Bioavailability

This compound is generally absorbed more readily from the gastrointestinal tract, but it is also excreted more rapidly.[1] In contrast, sodium selenite, while absorbed to a lesser extent, is more efficiently retained and incorporated into functionally important selenoproteins.[1] Once absorbed, both forms are metabolized to the common intermediate, selenide (HSe⁻), which is then used for the synthesis of selenocysteine, the key amino acid in selenoproteins.[1] The metabolic reduction of selenite is a relatively direct process involving glutathione (GSH), whereas the reduction of selenate is a more complex, multi-step process.[1]

Toxicity

Both selenate and selenite can be toxic at high concentrations; however, selenite is generally considered to be more acutely toxic than selenate.[2] This is attributed to its faster reduction to reactive selenide and its greater potential to induce oxidative stress.[2]

Quantitative Data Comparison

The following tables summarize the key quantitative differences between this compound and sodium selenite.

Table 1: Comparative Toxicity of this compound and Sodium Selenite

| Parameter | This compound | Sodium Selenite | Species | Reference |

| Oral LD50 | ~1.6 mg Se/kg | 3-12 mg Se/kg | Rat | [3] |

| Oral LD50 | Not consistently reported | 7-22 mg Se/kg | Mouse | [3] |

| NOAEL (13-week study) | 0.4 mg Se/kg/day | 0.4 mg Se/kg/day | Rat | [4] |

| NOAEL (13-week study) | 0.8 mg Se/kg/day | 0.9 mg Se/kg/day | Mouse | [4] |

NOAEL: No-Observed-Adverse-Effect Level

Table 2: Comparative Bioavailability of this compound and Sodium Selenite

| Parameter | This compound | Sodium Selenite | Species/Model | Reference |

| Relative Bioavailability (Initial Absorption) | Higher | Lower | Humans | [2] |

| Relative Bioavailability (Retention) | Lower | Higher | Humans | [2] |

| In Vitro Bioavailability | Highest | Lower than selenate and organic forms | In vitro digestion model | [5] |

| Serum Se Concentration | Small advantage over selenite | - | Dairy Cattle | [6] |

| Serum Se and GPx Activity | Similar to selenite | Similar to selenate | Selenium-depleted rats | [7] |

Table 3: Recommended Dietary Intake and Therapeutic Dosage

| Parameter | This compound / Sodium Selenite | Reference |

| Recommended Dietary Allowance (RDA) for Adults | 55 mcg/day (as Selenium) | [8] |

| Tolerable Upper Intake Level (UL) for Adults | 400 mcg/day (as Selenium) | [8] |

| Therapeutic Dosage (Metastatic Cancer) | 5.5 - 49.5 mg/day (as Sodium Selenite) | [9] |

Differential Modulation of Cellular Signaling Pathways

This compound and sodium selenite exert distinct effects on key cellular signaling pathways, which underlies many of their differential biological roles.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Sodium selenite has been shown to inhibit the PI3K/Akt pathway, leading to increased apoptosis in cancer cells.[10][11] This inhibition is mediated through the production of reactive oxygen species (ROS), which suppresses the phosphorylation of Akt and its downstream effector, mTOR.[12]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and survival. Sodium selenite has been shown to activate the ERK MAPK pathway, which can lead to the inhibition of enzymes like gamma-secretase, implicated in Alzheimer's disease.[1][13] However, in some cancer cells, higher doses of sodium selenite can down-regulate the ERK pathway, contributing to its anti-proliferative effects.[14]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Both selenate and selenite can influence the Nrf2 pathway. Sodium selenite has been shown to activate the Nrf2/ARE (Antioxidant Response Element) signaling pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation helps to mitigate oxidative stress.

Experimental Protocols

Determination of Total Selenium in Biological Samples by ICP-MS

This protocol outlines a general procedure for the determination of total selenium in biological tissues and fluids using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]

1. Sample Preparation (Digestion): a. Accurately weigh a small amount of the homogenized biological sample (e.g., 5-20 mg of tissue or 100-500 µL of fluid) into a clean, acid-washed digestion vessel. b. Add a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) to the sample. c. For tissues, a multi-step wet digestion in a closed-vessel microwave digestion system is recommended to ensure complete decomposition of the organic matrix. d. For fluid samples, a simpler digestion in a heated block may be sufficient. e. After digestion, dilute the sample to a known volume with deionized water.

2. Instrumental Analysis (ICP-MS): a. Calibrate the ICP-MS instrument with a series of selenium standards of known concentrations. b. Introduce the digested and diluted samples into the ICP-MS. c. The high-temperature plasma atomizes and ionizes the selenium atoms. d. The mass spectrometer separates the selenium isotopes based on their mass-to-charge ratio. e. The detector measures the intensity of the selenium isotope signals, which is proportional to the concentration of selenium in the sample. f. Use an internal standard to correct for instrumental drift and matrix effects.

3. Data Analysis: a. Construct a calibration curve by plotting the signal intensity of the standards against their known concentrations. b. Determine the concentration of selenium in the samples by interpolating their signal intensities on the calibration curve. c. Calculate the final concentration of selenium in the original biological sample, taking into account the initial sample weight/volume and the dilution factor.

Glutathione Peroxidase (GPx) Activity Assay

This protocol describes a common indirect method for measuring the activity of GPx in biological samples. The assay is based on the principle that GPx catalyzes the reduction of an organic hydroperoxide by glutathione (GSH), and the resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the GPx activity.

1. Reagent Preparation: a. Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA). b. NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer. c. Glutathione Reductase (GR) Solution: Prepare a solution of GR in the assay buffer. d. Glutathione (GSH) Solution: Prepare a fresh solution of GSH in the assay buffer. e. Substrate Solution: Prepare a solution of an organic hydroperoxide (e.g., tert-butyl hydroperoxide or cumene hydroperoxide) in the assay buffer.

2. Assay Procedure: a. Prepare a reaction mixture containing the assay buffer, NADPH solution, GR solution, and GSH solution. b. Add a specific volume of the biological sample (e.g., cell lysate, tissue homogenate, or plasma) to a microplate well. c. Add the reaction mixture to the well and incubate for a short period to allow for the reduction of any existing GSSG. d. Initiate the reaction by adding the substrate solution. e. Immediately monitor the decrease in absorbance at 340 nm over a set period using a microplate reader.

3. Calculation of GPx Activity: a. Determine the rate of change in absorbance per minute (ΔA/min). b. Use the molar extinction coefficient of NADPH at 340 nm to convert the rate of absorbance change to the rate of NADPH consumption. c. Express the GPx activity in units such as nmol of NADPH oxidized per minute per milligram of protein.

Conclusion

This compound and sodium selenite, while both valuable sources of selenium, are not interchangeable in biological systems. Their distinct patterns of absorption, retention, and metabolism, coupled with their differential effects on critical cellular signaling pathways, dictate their specific applications in research and potential therapeutic development. Selenate's higher initial absorption may be advantageous for rapid selenium repletion, while selenite's greater retention and direct incorporation into selenoproteins may be preferable for long-term enhancement of antioxidant defenses. A thorough understanding of these differences is paramount for the design of effective and safe interventions targeting selenium-dependent biological processes. Further research is warranted to fully elucidate the specific molecular targets of each compound and to explore their synergistic or antagonistic effects with other therapeutic agents.

References

- 1. Sodium selenite inhibits gamma-secretase activity through activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Total Selenium Quantification in Biological Samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Evaluation of Bioavailability of Se from Daily Food Rations and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative effect of selenate and selenite on serum selenium concentration and glutathione peroxidase activity in selenium-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Autophagy inhibition through PI3K/Akt increases apoptosis by sodium selenite in NB4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. Sodium Selenite Enhanced the Anti-proliferative Effect of MEK-ERK Inhibitor in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sodium selenite attenuates inflammatory response and oxidative stress injury by regulating the Nrf2/ARE pathway in contrast-induced acute kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total Selenium Quantification in Biological Samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

The Discovery and Scientific History of Sodium Selenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium selenate (Na₂SeO₄), an inorganic salt of selenic acid, has a rich and multifaceted history in science. From its origins in the early 19th century, shortly after the discovery of its constituent element selenium, its journey has traversed diverse scientific disciplines. Initially investigated for its chemical properties and toxicological effects, it has since found applications in agriculture as a soil and foliar additive to address selenium deficiencies, and more recently, has emerged as a compound of interest in the therapeutic landscape, particularly in the context of neurodegenerative diseases. This technical guide provides an in-depth exploration of the discovery, historical development, and scientific applications of this compound, with a focus on key experimental methodologies and quantitative data.

Discovery and Early History

The story of this compound begins with the discovery of selenium itself. In 1817, the Swedish chemist Jöns Jacob Berzelius, while investigating a red precipitate in the lead chambers of a sulfuric acid plant, identified a new element.[1][2] Initially mistaking it for tellurium due to a similar horseradish-like odor when burned, Berzelius later confirmed it as a new element, naming it selenium from the Greek word "selene," meaning moon.[2]

Following the discovery of selenium, Berzelius extensively studied its chemical properties and prepared numerous selenium compounds.[3] While a definitive first synthesis of this compound by Berzelius is not extensively documented in readily available historical records, it is widely stated that the salt was prepared shortly after the discovery of the element in 1817.[1] The synthesis of the related selenic acid was achieved by Eilhard Mitscherlich in 1827. Early production methods of this compound involved the oxidation of sodium selenite or selenium dioxide.[4]

Physicochemical Properties

This compound is a colorless, crystalline solid. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Na₂SeO₄ | [1] |

| Molar Mass | 188.94 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Density | 3.098 g/cm³ | [1] |

| Melting Point | Decomposes | [5] |

| Solubility in Water | 85 g/100 mL (20 °C) | [6] |

| Solubility | Insoluble in ethanol | [6] |

Early Applications and Toxicological Studies

One of the earliest industrial applications of this compound was in the glass industry, where it was used to decolorize glass by counteracting the green tint caused by iron impurities.[1]

The biological effects of selenium compounds, including this compound, became a subject of intense investigation in the early 20th century, primarily due to observations of toxicity in livestock in certain regions of the United States. This led to pioneering toxicological studies.

Quantitative Data from Early Toxicity Studies

While detailed protocols from the earliest studies are not always available, a 1994 study by the National Toxicology Program provides comprehensive quantitative data on the subchronic toxicity of this compound in drinking water for F344/N rats and B6C3F1 mice over 13 weeks.

Table 1: 13-Week Toxicity Study of this compound in Drinking Water in Rats

| Concentration (ppm) | Estimated Daily Intake (mg Se/kg body weight) | Key Observations |

| 0 | 0 | Control group |

| 3.75 | 0.1 (males), 0.1 (females) | No significant effects |

| 7.5 | 0.2 (males), 0.2 (females) | No significant effects |

| 15 | 0.4 (males), 0.4 (females) | Decreased water consumption |

| 30 | 0.6 (males), 0.8 (females) | Decreased final mean body weight (13% lower than controls) |

| 60 | 1.1 (males) | All animals died |

Table 2: 13-Week Toxicity Study of this compound in Drinking Water in Mice

| Concentration (ppm) | Estimated Daily Intake (mg Se/kg body weight) | Key Observations |

| 0 | 0 | Control group |

| 3.75 | 0.3 | No significant effects |

| 7.5 | 0.5 | No significant effects |

| 15 | 0.8 | Decreased water consumption |

| 30 | 1.5 | Decreased final mean body weight (13-29% lower than controls) |

| 60 | 2.6 | Decreased final mean body weight (13-29% lower than controls) |

Experimental Protocol: 13-Week Toxicity Study (1994)

Objective: To characterize the toxic effects of this compound administered in drinking water to rats and mice for 13 weeks.

Methodology:

-

Test Animals: Male and female F344/N rats and B6C3F1 mice.

-

Groups: Groups of 10 male and 10 female rats and mice were used for each concentration level.

-

Administration: this compound was administered in the drinking water at concentrations of 0, 3.75, 7.5, 15, 30, or 60 ppm.

-

Duration: 13 weeks.

-

Parameters Evaluated:

-

Clinical observations

-

Body weight and water consumption

-

Hematology and clinical chemistry

-

Urinalysis (rats only)

-

Histopathology of major organs and tissues

-

Reproductive system effects (estrous cycle length)

-

Agricultural Applications

The recognition of selenium as an essential micronutrient for animal health led to the use of this compound in agriculture to biofortify crops in selenium-deficient regions.

Experimental Protocol: Foliar Application of this compound on Pea Plants

Objective: To investigate the effect of foliar-applied this compound on the selenium concentration in pea seeds.

Methodology:

-

Experimental Design: A pot experiment with two pea varieties.

-

Treatments:

-

Control (no selenium application)

-

50 g of Se/ha as this compound (Se1)

-

100 g of Se/ha as this compound (Se2)

-

-

Application:

-

This compound was dissolved in water to create solutions containing 0.1 g/L (for Se1) and 0.2 g/L (for Se2) of selenium.

-

The solutions were applied as a foliar spray at the flowering stage of the plants using a manual trigger spray bottle during a non-rainy period.[7]

-

-

Analysis: Selenium concentration in the pea seeds was determined after harvesting.

Experimental Protocol: Soil Application of this compound for Maize

Objective: To determine the effect of soil-applied this compound on the selenium content of maize plants.

Methodology:

-

Experimental Design: A field study with a split-plot factorial design.

-

Treatments:

-

Control (0 g Se/ha)

-

10 g Se/ha as this compound

-

20 g Se/ha as this compound

-

-

Application:

-

An aqueous solution of this compound was sprayed onto the soil surface using a manual sprayer.

-

The solution was then incorporated into the top 10-15 cm of soil with a harrow before sowing the maize.[8]

-

-

Analysis: Selenium content in maize plants was measured at harvest.

Therapeutic Potential in Neurodegenerative Disease

In recent years, this compound has gained significant attention for its potential as a therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease. Research has focused on its ability to reduce the hyperphosphorylation of the tau protein, a hallmark of the disease.

Signaling Pathway: this compound in Alzheimer's Disease

This compound acts as a specific agonist for the enzyme Protein Phosphatase 2A (PP2A). PP2A is a major phosphatase in the brain responsible for dephosphorylating tau protein. In Alzheimer's disease, PP2A activity is reduced, leading to the accumulation of hyperphosphorylated tau, which forms neurofibrillary tangles. By activating PP2A, this compound promotes the dephosphorylation of tau, thereby potentially mitigating the pathology of the disease.

Experimental Protocol: Open-Label Extension Study in Mild-Moderate Alzheimer's Disease

Objective: To assess the long-term safety and tolerability of this compound in patients with mild-moderate Alzheimer's disease.

Methodology:

-

Study Design: An open-label extension study following a 24-week randomized controlled trial.

-

Participants: Patients with a diagnosis of mild-moderate Alzheimer's disease who had completed the preceding randomized controlled trial.

-

Intervention: Oral administration of this compound at a dose of 10 mg three times a day.

-

Duration: Treatment duration ranged from 6 to 23 months.

-

Primary Outcome: Safety and tolerability, monitored through regular assessments of adverse events.

-

Secondary Outcomes: Cognitive measures to assess disease progression.

Synthesis of this compound: An Experimental Workflow

A common laboratory and industrial method for the synthesis of this compound involves a three-step process starting from elemental selenium.

Detailed Steps:

-

Oxidation of Selenium: Elemental selenium is oxidized using a strong oxidizing agent, typically nitric acid, to produce selenous acid.

-

Neutralization: The resulting selenous acid is neutralized with a sodium base, such as sodium hydroxide, to form sodium selenite.

-

Oxidation of Sodium Selenite: The sodium selenite is then oxidized in a basic medium using an oxidizing agent like hydrogen peroxide to yield this compound.[1]

-

Isolation: The final product, this compound, is typically isolated from the solution by spray-drying or crystallization.

Conclusion

From its discovery in the early days of modern chemistry to its current investigation as a potential therapeutic agent, this compound has had a remarkable scientific journey. Its history is intertwined with advancements in analytical chemistry, toxicology, agriculture, and neuroscience. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive overview for researchers and professionals in the field, highlighting the compound's enduring relevance and the continued potential for new discoveries. The ongoing research into its therapeutic applications, particularly in Alzheimer's disease, underscores the importance of understanding the fundamental science and history of this intriguing inorganic compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Selenium - Wikipedia [en.wikipedia.org]

- 3. publications.iupac.org [publications.iupac.org]

- 4. US2486464A - Method of producing this compound - Google Patents [patents.google.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Sodium selenite - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Separate foliar this compound and zinc oxide application enhances Se but not Zn accumulation in pea (Pisum sativum L.) seeds [frontiersin.org]

- 8. journal.fi [journal.fi]

sodium selenate CAS number and molecular formula

This technical guide provides a comprehensive overview of sodium selenate (Na₂SeO₄), focusing on its chemical properties, role in cellular signaling, and applications in research and drug development. The information is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Core Chemical and Physical Properties

This compound is an inorganic sodium salt of selenic acid. It is a water-soluble, white, odorless solid commonly used as a source of the essential micronutrient selenium in dietary supplements and fortified foods.[1][2] It exists in anhydrous and hydrated forms, with the decahydrate being a common commercial form.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 13410-01-0 | [3][4][5] |

| Molecular Formula | Na₂SeO₄ | [1][3][5] |

| Molecular Weight | 188.94 g/mol | [3] |

| Appearance | White or grey powder/crystals | [1] |

| Density | 3.098 g/cm³ | [1] |

| Solubility | Soluble in water | [1][2][5] |

| pH | 5.5 - 7.5 (in 18.9 g/L solution at 25°C) |

| EC Number | 236-501-8 |[1] |

Toxicology and Safety Information

This compound is classified as highly toxic, particularly if ingested or inhaled.[1][6][7] Chronic exposure can lead to severe damage to the lungs, kidneys, and liver.[1][2] Overexposure to selenium in the diet can result in a condition known as selenosis.[1]

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Oral LD50 | 1.6 mg/kg | Rat | [1][7] |

| GHS Hazard Statements | H301 (Toxic if swallowed), H331 (Toxic if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) | N/A | [1] |

| UN Number | 2630 | N/A |[1][6] |

Role in Cellular Signaling Pathways

This compound and the related compound sodium selenite are known to modulate several key cellular signaling pathways. This activity underlies their investigation for therapeutic applications, from neurodegenerative diseases to cancer.

This compound has been shown to enhance the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically STAT3 signaling. In human microvascular endothelial cells, pretreatment with this compound increased Leukemia Inhibitory Factor (LIF)-induced phosphorylation of STAT3 at the Y705 position, subsequently boosting its DNA binding and transcriptional activity.[8] This suggests that this compound may amplify the effects of pro-inflammatory cytokines that signal through this pathway.[8]

Caption: this compound enhances LIF-induced STAT3 phosphorylation and nuclear translocation.

In the context of bone formation, sodium selenite has been demonstrated to stimulate osteogenesis by activating the WNT/β-catenin signaling pathway.[9] This pathway is crucial for regulating the proliferation, differentiation, and mineralization of osteoblasts.[9] Studies have shown that sodium selenite can rescue the inhibitory effects of oxidative stress on osteoblastic differentiation by enhancing this signaling cascade.[9]

Caption: Sodium Selenite promotes osteoblast differentiation via the WNT/β-catenin pathway.

In thyroid cancer cells, sodium selenite has been shown to exhibit anticancer effects by inducing the production of reactive oxygen species (ROS).[10] This increase in intracellular ROS leads to the inhibition of the prosurvival AKT/mTOR signaling pathway, which in turn triggers cell cycle arrest and apoptosis.[10] This mechanism highlights a potential therapeutic application for selenium compounds in oncology.[10]

Caption: Sodium Selenite inhibits the AKT/mTOR pathway through ROS induction.

Experimental Protocols in Drug Development

This compound is being actively investigated in clinical trials for various conditions, particularly neurodegenerative diseases. The protocols for these studies provide insight into its potential therapeutic use.

Table 3: Summary of this compound Clinical Trial Protocols

| Study | Condition | Phase | Dosage | Duration | Primary Outcome | Reference |

|---|---|---|---|---|---|---|

| PSP Trial | Progressive Supranuclear Palsy | 2b | 15 mg, three times a day | 52 weeks | Change in MRI volume composite (frontal lobe + midbrain – 3rd ventricle) | [11] |

| SeLECT Study | Chronic Drug-Resistant Temporal Lobe Epilepsy | 2 | 15 mg, three times a day (sustained release) | 26 weeks (treatment), 52 weeks (total) | Desirability of Outcome Rank (DOOR) |[12][13] |

Detailed Methodology: SeLECT Study for Epilepsy [12][13]

-

Participant Recruitment : 124 adults with drug-resistant temporal lobe epilepsy and experiencing at least four countable seizures per month are recruited.

-

Baseline Assessment : Outcomes are measured at baseline, including an 8-week seizure diary, 24-hour electroencephalogram (EEG), and assessments of cognitive, neuropsychiatric, and quality of life measures.

-

Randomization and Blinding : Participants are randomized in a 1:1 ratio to receive either this compound or a matching placebo in a double-blind fashion.

-

Intervention : The treatment group receives a sustained-release formulation of this compound. The dosing starts at 10 mg three times a day and is titrated up to 15 mg three times a day at week 4, subject to tolerability. The placebo group receives identical-looking tablets.

-

Follow-up and Outcome Assessment : Participants are treated for 26 weeks. Assessments are repeated at the end of the treatment period (week 26) and again after a 26-week follow-up period (week 52) to evaluate both antiseizure and potential disease-modifying effects.

-

Primary Endpoint : The primary outcome is the "Desirability of Outcome Rank" (DOOR), a composite measure combining changes in seizure frequency, adverse events, quality of life, and antiseizure medication burden.

In Vitro Study of STAT3 Signaling [8]

-

Cell Culture : Human Microvascular Endothelial Cells (HMEC-1) are cultured under standard conditions.

-

Pretreatment : Cells are pretreated for 2 hours with 100 μM this compound.

-

Stimulation : Following pretreatment, cells are treated for 1 hour with Leukemia Inhibitory Factor (LIF), an IL-6 type cytokine, to stimulate the STAT3 pathway.

-

Analysis : Cell lysates are collected and analyzed via Western Blot to measure the levels of STAT3 phosphorylated on tyrosine 705 (Y705). This indicates the activation state of the protein.

-

Outcome : The study found that pretreatment with this compound significantly enhanced LIF-induced STAT3 phosphorylation by 72%.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Distributor & Supplier | CAS 13410-01-0 | Todini Chemicals [todini.com]

- 3. scbt.com [scbt.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | 13410-01-0 [chemicalbook.com]

- 6. emfema.org [emfema.org]

- 7. actylislab.com [actylislab.com]

- 8. Selenate Enhances STAT3 Transcriptional Activity in Endothelial Cells: Differential Actions of Selenate and Selenite on LIF Cytokine Signaling and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium Selenite Promotes Osteoblast Differentiation via The WNT/ß-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmjopen.bmj.com [bmjopen.bmj.com]

- 12. Phase II randomised placebo-controlled trial of this compound as a disease-modifying treatment in chronic drug-resistant temporal lobe epilepsy: the SeLECT study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

An In-depth Technical Guide to the Solubility and Stability of Sodium Selenate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of sodium selenate (Na₂SeO₄). The information herein is intended to support research, development, and formulation activities where precise control and understanding of this compound's behavior in aqueous media are critical. This document details quantitative solubility data, outlines experimental protocols for solubility and stability assessment, and explores the chemical pathways of its degradation.

Quantitative Solubility Data